molecular formula C6H3F4NO3S B1445558 5-Fluoropyridin-2-yl trifluoromethanesulfonate CAS No. 1310559-95-5

5-Fluoropyridin-2-yl trifluoromethanesulfonate

Cat. No. B1445558
M. Wt: 245.15 g/mol
InChI Key: AGZLPEKIEDZQBF-UHFFFAOYSA-N
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Description

5-Fluoropyridin-2-yl trifluoromethanesulfonate is a pyridine derivative that is extensively used in pharmaceutical and agrochemical research. It is a white crystalline compound with a molecular weight of 245.15 g/mol .


Physical And Chemical Properties Analysis

The compound is a white crystalline substance. It should be stored sealed in a dry environment at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Organic Synthesis and Catalysis

5-Fluoropyridin-2-yl trifluoromethanesulfonate is a versatile reagent in organic synthesis, particularly in electrophilic aromatic substitution reactions, and in the formation of carbon–carbon and carbon–heteroatom bonds. Its use enables the synthesis of complex organic molecules, including carbo- and heterocyclic structures, under experimental conditions that are both efficient and straightforward. The reagent's high protonating power and low nucleophilicity allow for the generation of cationic species from organic molecules, facilitating a wide range of transformations that are critical in synthesizing new organic compounds (Kazakova & Vasilyev, 2017).

Environmental Science and Polymer Research

In the environmental science realm, studies on polyfluoroalkyl chemicals highlight the degradation pathways and environmental fate of related compounds. Such research is essential for understanding the persistence and impact of fluorinated compounds on ecosystems. While not directly involving 5-Fluoropyridin-2-yl trifluoromethanesulfonate, this area of study is relevant for assessing the broader implications of using fluorinated reagents in industrial and research settings (Liu & Mejia Avendaño, 2013).

Pharmacology and Drug Development

In pharmacology and drug development, fluorinated compounds play a pivotal role due to their unique properties, which often result in enhanced bioactivity and metabolic stability. Although the specific application of 5-Fluoropyridin-2-yl trifluoromethanesulfonate in drug development was not directly found, the synthesis and study of fluorinated pyrimidines, for example, are critical for developing anticancer and antiviral therapies. These areas highlight the indirect relevance of fluorinated intermediates in creating pharmaceuticals with significant clinical benefits (Gmeiner, 2020).

Advanced Materials and Fluoropolymers

Research on fluoropolymers emphasizes the unique characteristics of fluorinated materials, such as thermal and chemical stability. The production and application of these materials benefit from intermediates like 5-Fluoropyridin-2-yl trifluoromethanesulfonate, which contribute to the synthesis of polymers with specific properties for use in a wide range of commercial and industrial applications. This demonstrates the compound's indirect impact on developing advanced materials with specialized functionalities (Henry et al., 2018).

properties

IUPAC Name

(5-fluoropyridin-2-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO3S/c7-4-1-2-5(11-3-4)14-15(12,13)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZLPEKIEDZQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743802
Record name 5-Fluoropyridin-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoropyridin-2-yl trifluoromethanesulfonate

CAS RN

1310559-95-5
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 5-fluoro-2-pyridinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310559-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoropyridin-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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